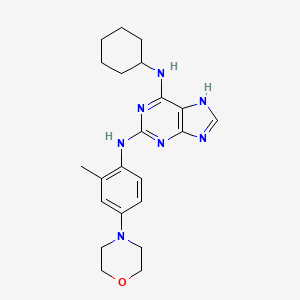

MPI-0479605

Description

Properties

IUPAC Name |

6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJBNYKNHXJGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MPI-0479605: A Potent and Selective Inhibitor of the Mitotic Kinase Mps1 (TTK) for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPI-0479605 is a novel, potent, and selective small-molecule inhibitor of the dual-specificity protein kinase Mps1, also known as TTK (Threonine Tyrosine Kinase).[1][2] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3][4] This kinase is frequently overexpressed in various cancer types, making it a compelling target for anticancer therapeutics.[1][4] this compound functions as an ATP-competitive inhibitor of Mps1, leading to the disruption of the SAC, aberrant mitosis, aneuploidy, and subsequent cell death in cancer cells.[1][5][6] Preclinical studies have demonstrated its anti-tumor activity in vitro across a range of cancer cell lines and in vivo in xenograft models.[3][7] This document provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound.

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of Mps1 kinase activity.[6][7] By competing with ATP for the kinase's binding site, this compound effectively blocks the autophosphorylation of Mps1 and the subsequent phosphorylation of its downstream targets, which are essential for the proper functioning of the spindle assembly checkpoint.[2]

The primary consequences of Mps1 inhibition by this compound include:

-

Impairment of the Spindle Assembly Checkpoint (SAC): The SAC's role is to prevent the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[1][3] this compound-mediated inhibition of Mps1 abrogates this checkpoint, allowing cells to exit mitosis prematurely, even in the presence of unattached or improperly attached chromosomes.[3][7]

-

Chromosome Missegregation and Aneuploidy: The disruption of the SAC leads to severe defects in chromosome alignment at the metaphase plate and subsequent missegregation during anaphase.[1][2][3] This results in daughter cells with an abnormal number of chromosomes, a condition known as aneuploidy.[1][3]

-

Induction of Cell Death: The genomic instability caused by aneuploidy triggers cellular stress responses that can lead to cell cycle arrest and ultimately, cell death through apoptosis or mitotic catastrophe.[1][5] In cells with wild-type p53, this compound treatment has been shown to induce a postmitotic checkpoint characterized by the activation of the p53-p21 pathway.[1][3] However, the compound is effective in both p53 wild-type and mutant cell lines.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) | Selectivity vs. Other Kinases |

| Mps1 (TTK) | 1.8 - 4 | >40-fold selectivity over other kinases tested[5][7] |

| JNK | 110 | |

| FER | 590 |

Table 2: In Vitro Anti-proliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (nM) |

| Panel of Tumor Cell Lines | Various | 30 - 100[5] |

| HCT-116 | Colon Cancer | Dose-dependent reduction in viability[6] |

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| HCT-116 (Colon) | 30 mg/kg, daily, i.p. | 49%[3][7] |

| HCT-116 (Colon) | 150 mg/kg, every 4 days, i.p. | 74% - 75%[3][7] |

| Colo-205 (Colon) | 150 mg/kg, every 4 days, i.p. | 63%[6] |

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1 and other kinases.

-

Methodology:

-

Recombinant full-length Mps1 enzyme (25 ng) is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100) with Myelin Basic Protein (MBP) as a substrate.[5]

-

The reaction mixture contains either this compound at various concentrations or DMSO as a vehicle control.[5]

-

The kinase reaction is initiated by the addition of 40 µM ATP mixed with 1 µCi [γ-33P]ATP.[5]

-

The reaction proceeds for 45 minutes at room temperature.[5]

-

The reaction is terminated by adding 3% phosphoric acid.[5]

-

The mixture is transferred to P81 filter plates, which are then washed with 1% phosphoric acid.[5]

-

The amount of incorporated 33P radioactivity is quantified using a TopCount scintillation reader to determine the level of kinase activity.[5]

-

Cell Viability Assay (CellTiter-Glo®)

-

Objective: To measure the effect of this compound on the viability of cancer cell lines and determine the GI50.

-

Methodology:

-

Cancer cell lines (e.g., A549, Colo205, HCT116) are seeded in 96-well plates.[5]

-

Cells are treated with a range of concentrations of this compound for 3 or 7 days.[5]

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.[5]

-

The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[5]

-

G2/M Escape Assay

-

Objective: To assess the ability of this compound to override the spindle assembly checkpoint.

-

Methodology:

-

HeLa cells are treated with nocodazole (250 ng/ml) for 17 hours to induce mitotic arrest by disrupting microtubule formation, thereby activating the spindle checkpoint.[7]

-

This compound is then added to the nocodazole-treated cells for an additional 4 hours.[7]

-

Cells are fixed and stained with an anti-phospho-histone H3 antibody (a marker for mitotic cells) and Hoechst dye (to visualize DNA).[7]

-

The percentage of cells remaining in mitosis is determined by image analysis. A decrease in the percentage of mitotic cells indicates an override of the SAC.[7]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Human tumor cells (e.g., HCT-116 or Colo-205) are subcutaneously transplanted into the flanks of nude mice.[5][6]

-

When the tumors reach an average size of 100 mm³, treatment with this compound is initiated.[6]

-

The compound is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).[3][5]

-

Tumor growth is monitored over time, and the percentage of tumor growth inhibition (TGI) is calculated relative to vehicle-treated control animals.[3][7]

-

Animal body weight is also monitored as an indicator of toxicity.[7]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the function of this compound.

Caption: Mechanism of Action of this compound.

Caption: G2/M Escape Assay Experimental Workflow.

Caption: Postmitotic Checkpoint Activation Pathway.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinase Mps1. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, leads to mitotic catastrophe and cell death in cancer cells. The robust preclinical data, including in vitro potency and in vivo anti-tumor efficacy, underscore the potential of targeting Mps1 with inhibitors like this compound as a promising therapeutic strategy for the treatment of cancer. Further clinical investigation is warranted to determine its safety and efficacy in patients. While no clinical trials for this compound are currently listed, the development of other Mps1 inhibitors like CFI-402257 highlights the continued interest in this therapeutic target.[4][8]

References

- 1. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pnas.org [pnas.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. webapps.myriad.com [webapps.myriad.com]

- 8. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

MPI-0479605: A Potent Mps1 Kinase Inhibitor and its Impact on Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MPI-0479605, a selective, small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This document details the mechanism of action of this compound, its effects on mitotic progression, and summarizes key in vitro and in vivo data.

Core Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[1][2][3] By binding to the ATP pocket of Mps1, it blocks the kinase's ability to phosphorylate its downstream targets, which are essential for the proper functioning of the spindle assembly checkpoint.[4] The primary consequence of Mps1 inhibition by this compound is the impairment of the SAC.[4] This leads to a cascade of events including defects in chromosome alignment and segregation, resulting in aneuploidy.[4][5] Ultimately, this disruption of mitotic integrity triggers cell growth arrest and programmed cell death through apoptosis or mitotic catastrophe.[1][4]

Effects on Mitotic Progression

The inhibition of Mps1 by this compound has profound effects on the progression of cells through mitosis. Normally, the SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound overrides this checkpoint, even in the presence of microtubule-destabilizing agents like nocodazole.[4][6]

Key mitotic events affected by this compound include:

-

Defective Chromosome Alignment: Cells treated with this compound exhibit severe difficulties in aligning chromosomes at the metaphase plate.[2][4]

-

Premature Anaphase Entry: The impaired SAC allows cells to enter anaphase prematurely, with unaligned chromosomes.[4] This is evidenced by the presence of lagging chromosomes during anaphase.[4]

-

Aneuploidy and Micronuclei Formation: The erroneous chromosome segregation leads to daughter cells with an abnormal number of chromosomes (aneuploidy) and the formation of micronuclei.[5][7]

-

Postmitotic Checkpoint Activation: In cells with wild-type p53, the genomic instability caused by this compound can activate a postmitotic checkpoint, leading to the activation of the p53-p21 pathway.[5][7]

-

Cell Cycle Arrest and Apoptosis: Following the aberrant mitosis, cells experience growth arrest and an inhibition of DNA synthesis.[5] This ultimately culminates in cell death via mitotic catastrophe or apoptosis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data on the activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Mps1 Kinase IC50 | 1.8 nM | Biochemical Assay | [1][2][4] |

| G2/M Escape EC50 | 71.3 nM | HeLa cells | [6] |

| GI50 Range | 30 - 100 nM | Panel of tumor cell lines | [1] |

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 | 30 mg/kg, daily (i.p.) | 49% | [2][4] |

| HCT-116 | 150 mg/kg, every 4 days (i.p.) | 74% | [2][4] |

| Colo-205 | 150 mg/kg, every 4 days (i.p.) | 63% | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Mps1 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase.

-

Methodology: Kinase activity is measured by monitoring the incorporation of 33P into a protein substrate. Reactions are initiated with the addition of ATP and the test compound (this compound) at varying concentrations. The reactions are then terminated, and the phosphorylated substrate is captured on a filter plate. The amount of incorporated 33P radioactivity is quantified using a scintillation counter. The IC50 value is calculated from the dose-response curve.[1][6]

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the concentration of this compound that causes a 50% reduction in cell growth (GI50).

-

Methodology: Tumor cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 3 or 7 days). Cell viability is assessed by measuring cellular ATP levels using a luminescent assay such as CellTiter-Glo®. The luminescence signal, which is proportional to the number of viable cells, is read on a plate reader. The GI50 is calculated from the resulting dose-response curve.[1][6]

Western Blotting

-

Objective: To analyze the levels and phosphorylation status of key mitotic proteins following treatment with this compound.

-

Methodology: Cells are treated with this compound for a specified time. For SAC override experiments, cells may be co-treated with nocodazole.[4] Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for proteins of interest, such as phospho-Mps1 (pT676), BubR1, cyclin B, and securin.[4] Following incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate.

Immunofluorescence Microscopy

-

Objective: To visualize the effects of this compound on chromosome segregation and mitotic spindle formation.

-

Methodology: Cells are grown on coverslips and treated with this compound. The cells are then fixed and permeabilized. For visualization of chromosomes, the cells are stained with a DNA dye such as Hoechst. To visualize the mitotic spindle, an antibody against α-tubulin can be used. The stained cells are then imaged using a fluorescence microscope to observe mitotic phenotypes such as chromosome misalignment and lagging chromosomes.[4][6]

Xenograft Tumor Growth Studies

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology: Human tumor cells (e.g., HCT-116 or Colo-205) are subcutaneously implanted into immunodeficient mice.[2] Once the tumors reach a specified average volume, the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneally) at various doses and schedules.[2][4] Tumor volume and body weight are measured regularly. The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group.[2]

Conclusion

This compound is a potent and selective inhibitor of Mps1 kinase that disrupts the spindle assembly checkpoint, leading to severe mitotic defects and ultimately inducing cell death in cancer cells. Its demonstrated in vitro and in vivo activity underscores the potential of targeting Mps1 as a therapeutic strategy in oncology. This guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the exploration of novel anti-mitotic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webapps.myriad.com [webapps.myriad.com]

- 7. medkoo.com [medkoo.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ATP-competitive Inhibition by MPI-0479605

This technical guide provides a comprehensive overview of this compound, a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a small molecule inhibitor that directly competes with ATP for the binding site on the Mps1 kinase.[1][2][3] Mps1 is a crucial dual-specificity protein kinase essential for the proper bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint (SAC).[3][4] By inhibiting Mps1, this compound disrupts these critical mitotic processes, leading to defects in chromosome segregation, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Notes |

| Mps1 (TTK) | 1.8[2][3][5][6][7][8][9] | Potent and primary target. |

| Mps1 (TTK) | 4[1] | Another reported value. |

| JNK | 110[1] | Moderate activity. |

| FER | 590[1] | Moderate activity. |

This compound demonstrates high selectivity for Mps1, with significantly lower potency against a panel of other kinases.[1][3]

Table 2: Cellular Activity (Cytotoxicity)

| Cell Line | GI50 (nM) | Assay Duration |

| Various Tumor Cell Lines | 30 - 100[2][6][7] | 7 days |

The half-maximal growth inhibition (GI50) values indicate that extended treatment with this compound is cytotoxic across a range of cancer cell lines.[3]

Table 3: In Vivo Antitumor Activity (Xenograft Models)

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| HCT-116 | 30 mg/kg, daily, i.p. | 49%[1][3][7] |

| HCT-116 | 150 mg/kg, every 4 days, i.p. | 74-75%[1][3] |

| Colo-205 | 150 mg/kg, every 4 days, i.p. | 63%[5] |

These data demonstrate the in vivo efficacy of this compound in inhibiting tumor growth in colon cancer xenograft models.[3][5]

Signaling Pathway and Cellular Consequences of Mps1 Inhibition

Inhibition of Mps1 by this compound disrupts the Spindle Assembly Checkpoint (SAC), a critical signaling pathway that ensures proper chromosome segregation during mitosis. This disruption leads to a cascade of cellular events culminating in cell death.

Caption: Signaling pathway of Mps1 inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Mps1 Kinase Assay

This protocol is used to determine the in vitro inhibitory activity of this compound on Mps1 kinase.

-

Reaction Setup : Recombinant full-length Mps1 enzyme (25 ng) is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) containing 5 µM Myelin Basic Protein (MBP) as a substrate.[2]

-

Inhibitor Addition : this compound or vehicle (DMSO) is added to the reaction mixture.[2]

-

Initiation : The kinase reaction is initiated by adding 40 µM ATP (2x Km for ATP) mixed with 1 µCi of [γ-³³P]ATP.[2]

-

Incubation : The reaction is incubated for 45 minutes at room temperature.[2]

-

Termination : The reaction is terminated by adding 3% phosphoric acid.[2][6]

-

Measurement : The mixture is transferred to P81 filter plates, washed with 1% phosphoric acid, and the ³³P radioactivity is measured using a scintillation counter to quantify kinase activity.[2][6]

Caption: Workflow for the in vitro Mps1 kinase assay.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability to determine the cytotoxic effects of this compound.

-

Cell Seeding : Plate cells (e.g., A549, HCT116, etc.) in 96-well plates and allow them to adhere overnight.[2][6]

-

Compound Treatment : Treat cells with various concentrations of this compound for 3 or 7 days.[2][6]

-

Lysis and ATP Measurement : Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition : Measure luminescence using a plate reader.

-

Analysis : Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

Caption: Workflow for the cell viability assay.

In Vivo Xenograft Antitumor Studies

This protocol evaluates the antitumor activity of this compound in a mouse model.

-

Tumor Implantation : Subcutaneously transplant human tumor cells (e.g., HCT-116 or Colo-205) into the flanks of nude mice.[5][7]

-

Tumor Growth : Allow tumors to reach an average size of 100 mm³.[5][7]

-

Compound Administration : Administer this compound intraperitoneally (i.p.) at specified doses and schedules (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).[3][5] The compound is formulated in a vehicle such as 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300.[5][7]

-

Tumor Measurement : Measure tumor volume regularly using calipers.[5][7]

-

Data Analysis : Calculate the percent tumor growth inhibition (%TGI) relative to the vehicle-treated control group.[5][7]

Caption: Workflow for in vivo xenograft studies.

References

- 1. webapps.myriad.com [webapps.myriad.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

Preliminary Studies of MPI-0479605 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on MPI-0479605, a potent and selective small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). The content herein summarizes the current understanding of its mechanism of action, its effects on cancer cell lines, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Mps1, a crucial dual-specificity protein kinase essential for the proper bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint (SAC).[1][2] Mps1 is frequently overexpressed in various cancer cells and is highly active during mitosis.[1][2] By inhibiting Mps1, this compound disrupts the SAC, leading to severe defects in chromosome segregation. This results in aneuploidy and the formation of micronuclei in cancer cells.[1][2] Ultimately, this disruption triggers cell growth arrest and promotes cell death through apoptosis or mitotic catastrophe.[1][2][3]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Metric | Value | Reference |

| Mps1/TTK Kinase | IC50 | 1.8 nM | [3][4][5] |

| JNK Kinase | IC50 | 110 nM | [6] |

| FER Kinase | IC50 | 590 nM | [6] |

| Panel of 32 Other Kinases | Activity | Little to no activity | [6] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Lines | Metric | Value Range | Treatment Duration | Reference |

| Panel of various tumor cell lines | GI50 | 30 - 100 nM | 3 or 7 days | [3] |

| HCT-116 | Cell Viability | Dose-dependent decrease (0.1-10 µM) | Not Specified | [4] |

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Dosing Regimen | Metric | Value | Reference |

| HCT-116 | 30 mg/kg, daily, i.p. | Tumor Growth Inhibition (TGI) | 49% | [1][6] |

| HCT-116 | 150 mg/kg, every 4 days, i.p. | Tumor Growth Inhibition (TGI) | 74% | [1] |

| HCT-116 | 150 mg/kg (q4d x 21 days) | Tumor Growth Inhibition (TGI) | 75% | [6] |

| Colo-205 | 150 mg/kg, every 4 days, i.p. | Tumor Growth Inhibition (TGI) | 63% | [4] |

Signaling Pathway Perturbation

In p53-proficient cancer cells, the aneuploidy induced by this compound triggers a postmitotic checkpoint.[1][2] This response is characterized by the activation of the p53-p21 pathway in a manner dependent on the ATM- and RAD3-related (ATR) kinase.[1][2] This activation contributes to the observed growth arrest and inhibition of DNA synthesis.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Mps1 Kinase Assay

-

Enzyme and Substrate Preparation : 25 ng of recombinant, full-length Mps1 enzyme is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100) containing 5 µM Myelin Basic Protein (MBP) as a substrate.

-

Inhibitor Addition : this compound or a vehicle control (DMSO) is added to the reaction mixture.

-

Reaction Initiation : The reaction is initiated by adding 40 µM ATP (2xKm) combined with 1 µCi of [γ-33P]ATP.

-

Incubation : The reaction is incubated at room temperature for 45 minutes.

-

Termination : The reaction is terminated by the addition of 3% phosphoric acid.

-

Measurement : The reaction mixture is transferred to P81 filter plates, washed with 1% phosphoric acid, and the 33P radioactivity is measured using a TopCount scintillation reader.

Cell Viability (CellTiter-Glo) Assay

-

Cell Seeding : A panel of tumor cell lines (e.g., A549, Colo205, HCT116, etc.) are seeded in appropriate multi-well plates.

-

Compound Treatment : Cells are treated with various concentrations of this compound for a duration of 3 or 7 days.

-

Reagent Addition : The CellTiter-Glo reagent is added to each well according to the manufacturer's protocol.

-

Incubation : The plates are incubated to stabilize the luminescent signal.

-

Luminescence Measurement : The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

Data Analysis : The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.

Western Blot Analysis for p53 Pathway Activation

-

Cell Culture and Treatment : HCT-116 cells are treated with either a vehicle (DMSO) or 1 µmol/L this compound for various time points.

-

Cell Lysis : Cells are harvested and lysed to extract total protein.

-

Protein Quantification : Protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting : The membrane is probed with primary antibodies against p53, p21, γH2AX, and a loading control (e.g., β-actin or GAPDH), followed by incubation with appropriate secondary antibodies.

-

Detection : The protein bands are visualized using a suitable detection method.

In Vivo Xenograft Tumor Growth Inhibition Study

-

Cell Implantation : HCT-116 or Colo-205 cells are subcutaneously transplanted into the flanks of nude mice.

-

Tumor Growth : Tumors are allowed to grow to an average size of 100 mm³.

-

Compound Formulation and Administration : this compound is formulated in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300 and administered intraperitoneally (i.p.) at specified doses and schedules.

-

Tumor Measurement : Tumor volume is measured regularly using calipers.

-

Data Analysis : Tumor growth inhibition (TGI) is calculated as: %TGI = 100 - 100 * (change in median tumor volume of treated group) / (change in median tumor volume of control group).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. webapps.myriad.com [webapps.myriad.com]

An In-depth Technical Guide to MPI-0479605: A Potent and Selective Mps1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MPI-0479605, a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C22H29N7O.[1][2] Its structure and key chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N6-cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine | [2] |

| CAS Number | 1246529-32-7 | [1] |

| Molecular Formula | C22H29N7O | [1][2] |

| Molecular Weight | 407.51 g/mol | [1][2] |

| Canonical SMILES | Cc1cc(cc(c1)N2CCOCC2)Nc1nc(NC2CCCCC2)c2[nH]cnc2n1 | [3] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action and Biological Activity

This compound is a potent and selective ATP-competitive inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][4][5] The SAC ensures the proper alignment of chromosomes during mitosis before allowing the cell to proceed to anaphase.

By inhibiting Mps1, this compound disrupts the SAC, leading to:

-

Aberrant Mitosis: Cells treated with this compound exhibit severe defects in chromosome alignment at the metaphase plate.[1][3]

-

Chromosome Missegregation and Aneuploidy: The compromised SAC allows cells to enter anaphase with unaligned chromosomes, resulting in aneuploidy and the formation of micronuclei.[4][5]

-

Postmitotic Checkpoint Activation: In cells with wild-type p53, the genomic instability triggers a postmitotic checkpoint. This involves the activation of the p53-p21 pathway in an ATM- and RAD3-related (ATR)-dependent manner.[4][5]

-

Cell Cycle Arrest and Cell Death: The activation of the p53-p21 pathway leads to a growth arrest and inhibition of DNA synthesis.[5] Ultimately, cells undergo mitotic catastrophe and/or apoptosis.[6]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to cell death.

Quantitative Data

In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Line(s) | Reference |

| Mps1 IC50 | 1.8 nM | (Enzymatic Assay) | [1][6] |

| GI50 Range | 30 - 100 nM | Panel of tumor cell lines | [6] |

In Vivo Antitumor Activity (Xenograft Models)

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 Xenograft | 30 mg/kg, daily, i.p. | 49% | [1] |

| HCT-116 Xenograft | 150 mg/kg, every 4th day, i.p. | 74% | [1] |

| Colo-205 Xenograft | 30 mg/kg, daily, i.p. | No significant inhibition | [1] |

| Colo-205 Xenograft | 150 mg/kg, every 4th day, i.p. | 63% | [1] |

Kinase Selectivity

This compound has been reported to be highly selective for Mps1 when tested against a panel of 120 other kinases.[4] However, the specific quantitative data from the supplementary information of the primary publication was not accessible through the conducted searches. One earlier report mentioned testing against 34 other kinases with moderate activity observed only towards JNK (IC50 = 110 nM) and FER (IC50 = 590 nM).

Experimental Protocols

In Vitro Mps1 Kinase Assay

This protocol describes the measurement of Mps1 kinase activity and its inhibition by this compound.

Caption: Workflow for the in vitro Mps1 kinase assay.

Detailed Steps:

-

Reaction Setup: In a suitable reaction vessel, combine 25 ng of recombinant full-length Mps1 enzyme with the reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100, and 5 µM Myelin Basic Protein (MBP) as a substrate.

-

Inhibitor Addition: Add this compound at various concentrations or vehicle (DMSO) to the reaction mixture.

-

Reaction Initiation: Start the kinase reaction by adding 40 µM ATP mixed with 1 µCi of [γ-33P]ATP.

-

Incubation: Incubate the reaction at room temperature for 45 minutes.

-

Termination: Stop the reaction by adding 3% phosphoric acid.

-

Detection: Transfer the reaction mixture to P81 filter plates. Wash the plates with 1% phosphoric acid to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a TopCount scintillation reader.

Cell Viability Assay

This protocol outlines the determination of the half-maximal growth inhibition (GI50) of this compound in cancer cell lines.

Cell Lines: A panel of tumor cell lines including HCT-116 and Colo-205 can be used.[1]

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 72 hours.

-

Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Calculate the GI50 values from the dose-response curves.

In Vivo Xenograft Studies

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

Caption: Workflow for in vivo xenograft studies.

Detailed Steps:

-

Animal Model: Use athymic nude (nu+/nu+) mice.

-

Tumor Implantation: Subcutaneously implant HCT-116 or Colo-205 human colon cancer cells into the flanks of the mice.

-

Tumor Growth: Allow the tumors to reach an average volume of 100 mm³.

-

Compound Formulation: Prepare this compound in a vehicle solution of 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.[1]

-

Treatment Administration: Administer this compound via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., 30 mg/kg daily or 150 mg/kg every fourth day).[1]

-

Tumor Measurement: Measure tumor volumes regularly using vernier calipers.

-

Efficacy Evaluation: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = 100 - [100 x (change in median tumor volume of treated group) / (change in median tumor volume of control group)].[1]

Conclusion

This compound is a potent and selective inhibitor of Mps1 kinase with significant in vitro and in vivo antitumor activity. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, leads to mitotic catastrophe and cell death, particularly in p53 wild-type cancer cells. The detailed protocols provided in this guide offer a foundation for further research into the therapeutic potential of Mps1 inhibition in oncology. Further investigation into its kinase selectivity profile would provide a more complete understanding of its off-target effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

- 3. webapps.myriad.com [webapps.myriad.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MPI-0479605 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI-0479605 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1/TTK), a key serine/threonine kinase that governs the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis. In cancer cells, which often exhibit chromosomal instability, targeting Mps1 presents a promising therapeutic strategy. Inhibition of Mps1 overrides the SAC, leading to premature anaphase, severe chromosome missegregation, aneuploidy, and ultimately cell death through mitotic catastrophe or apoptosis.[1][2]

Preclinical studies have demonstrated the single-agent efficacy of Mps1 inhibitors in various cancer models. However, a growing body of evidence suggests that the therapeutic potential of Mps1 inhibition can be significantly enhanced when combined with other chemotherapy agents, particularly those that also target mitosis, such as taxanes.[1][2] This document provides detailed application notes and protocols for the use of this compound in combination with other chemotherapy agents, with a focus on taxanes, for which the most preclinical data with Mps1 inhibitors is available.

Rationale for Combination Therapy

The synergistic effect of combining Mps1 inhibitors with taxanes, such as paclitaxel or docetaxel, is rooted in their complementary mechanisms of action. Taxanes disrupt microtubule dynamics, leading to the activation of the SAC and a prolonged mitotic arrest.[3] While this arrest can be cytotoxic, some cancer cells can escape and continue to proliferate. By co-administering an Mps1 inhibitor like this compound, the taxane-induced mitotic arrest is abrogated, forcing cells with unaligned chromosomes to prematurely enter anaphase. This dual insult dramatically increases the frequency of catastrophic mitotic errors, leading to enhanced tumor cell death.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the combination of this compound with a chemotherapy agent.

References

- 1. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Aneuploidy in Tumor Cells Using MPI-0479605

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aneuploidy, an abnormal number of chromosomes, is a hallmark of cancer and plays a critical role in tumor initiation, progression, and response to therapy. The study of aneuploidy provides valuable insights into cancer biology and offers potential therapeutic avenues. MPI-0479605 is a potent and selective small molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Inhibition of Mps1 by this compound disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, and the induction of aneuploidy.[1][4] This ultimately triggers cell cycle arrest, mitotic catastrophe, and apoptotic cell death in tumor cells.[1][2] These application notes provide detailed protocols for utilizing this compound as a tool to induce and study aneuploidy in tumor cells, offering a robust system for investigating the consequences of chromosomal instability and for the development of novel anti-cancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Selectivity Notes | Reference |

| Mps1 (TTK) | 1.8 - 4 | Highly selective. | [1][4][5] |

| JNK | 110 | Moderate activity. | [5] |

| FER | 590 | Moderate activity. | [5] |

Table 2: In Vitro Growth Inhibitory Activity of this compound in Tumor Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Assay Duration | Reference |

| HCT-116 | Colon Carcinoma | 30 - 100 | 3 or 7 days | [4] |

| Colo-205 | Colon Carcinoma | 30 - 100 | 3 or 7 days | [4] |

| A549 | Lung Carcinoma | 30 - 100 | 3 or 7 days | [4] |

| DU-145 | Prostate Carcinoma | 30 - 100 | 3 or 7 days | [4] |

| MDA-MB-231 | Breast Carcinoma | 30 - 100 | 3 or 7 days | [4] |

| OVCAR-3 | Ovarian Carcinoma | 30 - 100 | 3 or 7 days | [4] |

Table 3: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| HCT-116 | 30 mg/kg, daily, i.p. | 49 | [1] |

| HCT-116 | 150 mg/kg, every 4 days, i.p. | 74 | [1] |

| Colo-205 | 150 mg/kg, every 4 days, i.p. | 63 | [6] |

Signaling Pathway and Experimental Workflow Visualizations

Caption: Mps1/TTK signaling pathway in the Spindle Assembly Checkpoint and its inhibition by this compound.

Caption: Experimental workflow for studying aneuploidy in tumor cells using this compound.

Experimental Protocols

In Vitro Mps1/TTK Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on Mps1/TTK kinase.

Materials:

-

Recombinant human Mps1/TTK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP solution

-

[γ-³³P]ATP

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the following to each well:

-

Kinase buffer

-

Recombinant Mps1/TTK enzyme (final concentration ~10-20 ng/reaction)

-

This compound dilution or DMSO (vehicle control)

-

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (final ATP concentration at or near the Km for Mps1) and MBP substrate (final concentration ~0.2 mg/ml).

-

Incubate the reaction mixture for 30-60 minutes at 30°C.

-

Terminate the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability and Growth Inhibition (GI50) Assay

Objective: To assess the cytotoxic and cytostatic effects of this compound on tumor cell lines.

Materials:

-

Tumor cell lines (e.g., HCT-116, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Seed tumor cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 value.

Induction and Detection of Aneuploidy

A. Metaphase Spread Analysis for Chromosome Counting

Objective: To directly visualize and count chromosomes in cells treated with this compound.

Materials:

-

Tumor cell lines

-

Complete cell culture medium

-

This compound

-

Colcemid solution (mitotic arrest agent)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., 3:1 methanol:acetic acid)

-

Microscope slides

-

DAPI or Giemsa stain

-

Microscope with imaging system

Protocol:

-

Treat cells with this compound for a specified time (e.g., 24-48 hours).

-

In the last 2-4 hours of treatment, add Colcemid to the culture medium to arrest cells in metaphase.

-

Harvest the cells by trypsinization and centrifuge to collect the cell pellet.

-

Resuspend the cells in pre-warmed hypotonic solution and incubate for 15-30 minutes at 37°C to swell the cells.

-

Centrifuge and resuspend the cells in freshly prepared cold fixative. Repeat the fixation step 2-3 times.

-

Drop the fixed cell suspension onto clean, cold, humid microscope slides from a height to facilitate chromosome spreading.

-

Allow the slides to air dry.

-

Stain the chromosomes with DAPI or Giemsa.

-

Visualize and count the chromosomes in at least 50 well-spread metaphases per condition using a microscope.

-

Analyze the distribution of chromosome numbers to determine the extent of aneuploidy.

B. Flow Cytometry for DNA Content Analysis

Objective: To quantify the proportion of cells with aneuploid DNA content.

Materials:

-

Tumor cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for 24-72 hours.

-

Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in different cell cycle phases and to identify sub-G1 (apoptotic) and >4N (aneuploid/polyploid) populations.

C. Micronucleus Formation Assay

Objective: To assess chromosome missegregation by quantifying the formation of micronuclei.

Materials:

-

Tumor cell lines

-

This compound

-

Cytochalasin B (to block cytokinesis)

-

Fixative (e.g., methanol)

-

DNA stain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope

Protocol:

-

Treat cells with this compound for a duration equivalent to one to two cell cycles.

-

Add Cytochalasin B for the final portion of the incubation to allow for nuclear division without cell division, resulting in binucleated cells.

-

Harvest the cells and fix them.

-

Stain the cells with a DNA stain.

-

Score the frequency of micronuclei in at least 1000 binucleated cells per condition using a fluorescence microscope. An increase in the number of micronucleated cells indicates an increase in chromosome missegregation.

Spindle Assembly Checkpoint (SAC) Integrity Assay

Objective: To determine if this compound abrogates the SAC.

Materials:

-

Tumor cell lines (e.g., HeLa, HCT-116)

-

Nocodazole (microtubule depolymerizing agent to activate the SAC)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-phospho-Histone H3 (Ser10) antibody

-

Fluorescently labeled secondary antibody

-

DAPI

-

Fluorescence microscope or flow cytometer

Protocol:

-

Seed cells on coverslips or in multi-well plates.

-

Treat cells with nocodazole for several hours (e.g., 16-18 hours) to arrest them in mitosis with an active SAC.

-

Add this compound to the nocodazole-arrested cells and incubate for an additional 1-4 hours.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-phospho-Histone H3 antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Analyze the percentage of phospho-Histone H3 positive (mitotic) cells by fluorescence microscopy or flow cytometry. A decrease in the percentage of mitotic cells in the presence of this compound indicates SAC override.

Apoptosis and Mitotic Catastrophe Assays

A. Caspase-3/7 Activity Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Tumor cell lines

-

This compound

-

Caspase-Glo® 3/7 Assay kit

-

96-well opaque-walled plates

-

Luminometer

Protocol:

-

Follow the protocol for the Cell Viability Assay (Section 2) to treat cells with this compound for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader. An increase in luminescence indicates activation of caspases-3 and -7.

B. Morphological Assessment of Mitotic Catastrophe

Objective: To visually identify cells undergoing mitotic catastrophe.

Protocol:

-

Treat cells with this compound as described previously.

-

Fix and stain the cells with a DNA stain (e.g., DAPI or Hoechst 33342) and an antibody against a cytoskeletal protein (e.g., α-tubulin).

-

Examine the cells under a fluorescence microscope for hallmarks of mitotic catastrophe, such as micronucleation, multinucleation, and abnormal nuclear morphology.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound in your system. Always follow appropriate laboratory safety procedures.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. criver.com [criver.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]

- 6. DNA flow cytometry [bio-protocol.org]

Application Notes and Protocols for In Vivo Formulation of MPI-0479605

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI-0479605 is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1, playing a crucial role in the spindle assembly checkpoint (SAC).[1][2][3] Its ability to induce aberrant mitosis and subsequent cell death in cancer cells makes it a promising candidate for anti-cancer therapeutics.[2][3] However, this compound exhibits poor aqueous solubility, a common challenge in drug development that can hinder in vivo studies due to low bioavailability.[1] This document provides detailed application notes and protocols for the successful in vivo formulation of this compound for animal studies, ensuring consistent and effective delivery of the compound.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical and In Vitro Potency of this compound

| Parameter | Value | Reference |

| Molecular Weight | 407.51 g/mol | [3][4] |

| IC50 (Mps1) | 1.8 nM | [1][5] |

| GI50 (Cancer Cell Lines) | 30 - 100 nM | [1] |

| Solubility (DMSO) | 62 mg/mL | [1] |

| Solubility (Ethanol) | 2 mg/mL | [1] |

| Solubility (Water) | Insoluble | [1] |

Table 2: Reported In Vivo Formulations and Dosing of this compound

| Formulation Composition | Dosing Regimen | Animal Model | Reference |

| 5% Dimethylacetamide (DMA), 12% Ethanol, 40% PEG-300 | 30 mg/kg daily (i.p.) or 150 mg/kg every 4 days (i.p.) | Colon cancer xenografts (HCT-116 or Colo-205) | [1][5][6] |

| Homogeneous suspension in Carboxymethylcellulose Sodium (CMC-Na) | ≥5mg/mL (Oral Administration) | Not specified | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for preparing two distinct types of formulations for this compound, suitable for intraperitoneal and oral administration in animal models.

Protocol 1: Preparation of a Solubilized Formulation for Intraperitoneal (i.p.) Injection

This protocol is based on a previously reported successful formulation for this compound in xenograft models.[1][5][6]

Materials:

-

This compound powder

-

Dimethylacetamide (DMA)

-

Ethanol (200 proof, absolute)

-

Polyethylene glycol 300 (PEG-300)

-

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

-

Sterile vials

-

Sterile syringes and filters (0.22 µm)

Procedure:

-

Vehicle Preparation:

-

In a sterile vial, prepare the vehicle by mixing 5% DMA, 12% Ethanol, and 40% PEG-300. For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMA, 1.2 mL of Ethanol, and 4.0 mL of PEG-300.

-

Vortex the mixture until it is a clear, homogeneous solution.

-

-

Dissolving this compound:

-

Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Add the this compound powder to the prepared vehicle.

-

Vortex and/or sonicate the mixture until the compound is completely dissolved and the solution is clear. Gentle warming (to no more than 40°C) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

-

-

Final Formulation Preparation:

-

Once the compound is fully dissolved in the vehicle, add the required volume of saline or PBS to achieve the final desired concentration. For the reported formulation, the remaining volume would be the aqueous component.

-

Mix thoroughly by vortexing or gentle inversion.

-

-

Sterilization and Storage:

-

Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

-

It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any signs of precipitation before use.

-

Protocol 2: Preparation of a Suspension Formulation for Oral (p.o.) Gavage

This protocol outlines the preparation of a carboxymethylcellulose sodium (CMC-Na) based suspension, a common method for oral delivery of poorly soluble compounds.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na, low viscosity)

-

Sterile water for injection

-

Sterile vials

-

Mortar and pestle (optional, for particle size reduction)

-

Homogenizer or sonicator

Procedure:

-

Vehicle Preparation:

-

Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring vigorously to prevent clumping.

-

Continue stirring until a clear, viscous solution is formed. This may take several hours.

-

-

This compound Preparation:

-

Weigh the required amount of this compound powder.

-

To improve the stability and uniformity of the suspension, it is recommended to reduce the particle size of the this compound powder. This can be achieved by gentle grinding with a mortar and pestle.

-

-

Suspension Formulation:

-

Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste. This process, known as levigation, helps to wet the powder and prevent clumping.

-

Gradually add the remaining volume of the CMC-Na vehicle while continuously stirring or vortexing.

-

For a more uniform and stable suspension, homogenize the mixture using a high-speed homogenizer or sonicate it.

-

-

Storage and Use:

-

Store the suspension at 2-8°C.

-

Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or shaking vigorously to guarantee uniform dosing.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of Mps1 in the Spindle Assembly Checkpoint (SAC) and the mechanism of action of this compound.

Caption: Mps1 signaling at the spindle assembly checkpoint and inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the formulation development and in vivo testing of this compound.

Caption: Experimental workflow for in vivo formulation and testing of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. mcherrymrna.com [mcherrymrna.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

Troubleshooting & Optimization

Overcoming solubility issues with MPI-0479605 in vitro

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mps1 kinase inhibitor, MPI-0479605.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK) with an IC50 of 1.8 nM.[1][2][3][4][5][6] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[4][7] By inhibiting Mps1, this compound disrupts the SAC, leading to aberrant mitosis characterized by chromosome segregation defects and aneuploidy.[1][3][7] This ultimately results in cell growth arrest, and promotes cell death through apoptosis or mitotic catastrophe.[1][3][7]

Q2: In which solvents is this compound soluble and what are the recommended storage conditions?

This compound is soluble in DMSO and ethanol, but insoluble in water.[1][8] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to two years.[2][5] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[2] It is advisable to prepare and use solutions on the same day; however, if advance preparation is necessary, storing aliquots in tightly sealed vials at -20°C is recommended.[5]

Q3: What are the typical concentrations of this compound used in in vitro cell-based assays?

The effective concentration of this compound in cell-based assays can vary depending on the cell line and the specific assay. For cell viability assays, GI50 values (the concentration causing 50% growth inhibition) typically range from 30 to 100 nM in a variety of tumor cell lines.[1][3][6] For mechanistic studies, concentrations around 1 µM have been used to induce cell cycle arrest and analyze mitotic defects.[9]

Troubleshooting Guides

Issue 1: I am observing precipitation of this compound in my cell culture medium.

-

Cause 1: Poor aqueous solubility. this compound is insoluble in water.[1] When a concentrated DMSO stock is diluted into aqueous culture medium, the compound can precipitate out.

-

Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to maintain the solubility of this compound. Prepare intermediate dilutions of your stock solution in culture medium before adding it to the final cell culture plate. It is also noted that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[1]

-

-

Cause 2: High final concentration of this compound. Exceeding the solubility limit of the compound in the final assay volume can lead to precipitation.

-

Solution: Refer to the solubility data to ensure your final concentration is within the soluble range. If a high concentration is required, consider using a co-solvent system if compatible with your experimental setup.

-

Issue 2: I am not observing the expected phenotype (e.g., mitotic arrest, cell death) after treating cells with this compound.

-

Cause 1: Insufficient drug concentration or incubation time. The effect of this compound is both concentration and time-dependent.

-

Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Cell viability can be assessed after 3 or 7 days of treatment.[1]

-

-

Cause 2: Cell line resistance. Different cell lines can exhibit varying sensitivities to this compound.

-

Cause 3: Inactive compound. Improper storage or handling may have led to the degradation of this compound.

-

Solution: Ensure the compound has been stored correctly according to the manufacturer's recommendations. Prepare fresh stock solutions from powder.

-

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration | Notes | Reference |

| DMSO | 62 mg/mL (152.14 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |

| DMSO | 11 mg/mL (26.99 mM) | Requires ultrasonic and warming to dissolve. | [10] |

| DMSO | 1.25 mg/mL | - | [11][12] |

| DMF | 1 mg/mL | - | [11][12] |

| Ethanol | 2 mg/mL | - | [1] |

| Water | Insoluble | - | [1] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [11][12] |

Table 2: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC50 / GI50 | Reference |

| Kinase Assay | Mps1 | 1.8 nM | [1][2][3][4] |

| Cell Viability | Panel of tumor cell lines | 30 - 100 nM | [1][3][6] |

| Cell Cycle Arrest (G2 checkpoint inhibition) | HCT-116 | 0.3 µM (EC50) | [2] |

Experimental Protocols

1. Mps1 Kinase Assay

This protocol is for measuring the enzymatic activity of Mps1 and the inhibitory effect of this compound.

-

Materials:

-

Recombinant full-length Mps1 enzyme

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100

-

Myelin basic protein (MBP) as a substrate (5 µM)

-

ATP (40 µM, which is 2x Km)

-

[γ-33P]ATP (1 µCi)

-

This compound or vehicle (DMSO)

-

3% Phosphoric acid

-

P81 filter plates

-

1% Phosphoric acid for washing

-

Scintillation counter

-

-

Procedure:

-

Incubate 25 ng of recombinant Mps1 enzyme in the reaction buffer with either this compound or DMSO (vehicle control).[1]

-

Initiate the reaction by adding 40 µM ATP mixed with 1 µCi [γ-33P]ATP.[1]

-

Incubate the reaction at room temperature for 45 minutes.[1]

-

Terminate the reaction by adding 3% phosphoric acid.[1]

-

Transfer the reaction mixture to P81 filter plates.[1]

-

Wash the filter plates with 1% phosphoric acid.[1]

-

Measure the 33P radioactivity using a TopCount scintillation reader to determine the extent of substrate phosphorylation.[1]

-

2. Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol determines the effect of this compound on the viability of a panel of tumor cell lines.

-

Materials:

-

Tumor cell lines (e.g., A549, Colo205, HCT116, etc.)[1]

-

Appropriate cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well plates

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 3 or 7 days.[1]

-

At the end of the incubation period, allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents to induce cell lysis.

-

Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Visualizations

Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.

Caption: Troubleshooting workflow for this compound solubility issues in vitro.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|1246529-32-7|COA [dcchemicals.com]

- 6. apexbt.com [apexbt.com]

- 7. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound | CAS:1246529-32-7 | Mps1 inhibitor,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. glpbio.com [glpbio.com]

- 12. glpbio.com [glpbio.com]

Troubleshooting MPI-0479605 instability in solution

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of MPI-0479605 in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK), with an IC50 of 1.8 nM.[1][2][3] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.[4][5] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosome segregation defects, aneuploidy, and ultimately, cell death in cancer cells.[1][4][5][6]

Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?

Cloudiness or precipitation indicates that the compound is coming out of solution. This is likely due to issues with solubility, solvent choice, or temperature. Please refer to the "Troubleshooting Precipitation" guide below for a step-by-step resolution workflow. The primary cause is often the low aqueous solubility of the compound.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for initial stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][7] It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[1]

Q4: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of the compound. Follow these guidelines for optimal storage:

| Form | Storage Temperature | Duration | Recommendations |

| Powder | -20°C | 3 years | Keep tightly sealed in a desiccated environment. |

| Stock Solution | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| Stock Solution | -20°C | 1 month | Suitable for short-term storage.[1] |

Q5: Can I prepare a working solution of this compound in an aqueous buffer like PBS?

Directly diluting a concentrated DMSO stock of this compound into an aqueous buffer will likely cause immediate precipitation due to its low water solubility. It is essential to use a multi-step dilution process or a formulation containing co-solvents to maintain solubility in aqueous media. Please see the "Protocol for Preparing Aqueous Working Solutions" for a detailed method.

Troubleshooting Guides

Guide 1: Troubleshooting Precipitation in Solution

If you observe precipitation or cloudiness in your this compound solution, follow this workflow to diagnose and resolve the issue.

Caption: Workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)

-

Sterile microcentrifuge tubes or cryovials

Methodology:

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of powder in a sterile environment.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. The solubility in fresh DMSO is high (up to 62 mg/mL or 152.14 mM), but preparing a stock of 10-50 mM is common practice.[1]

-

Vortex the solution thoroughly until all powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

-

Aliquot the stock solution into single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To prepare a diluted working solution of this compound in an aqueous medium suitable for cell-based assays while avoiding precipitation. This protocol is adapted from a formulation used for in vivo studies and may require optimization for your specific cell culture medium.[1]

Caption: Workflow for preparing an aqueous solution of this compound.

Methodology:

-

Begin with your high-concentration stock of this compound in DMSO.

-

In a sterile tube, add the required volume of co-solvent, such as PEG300.

-

Add the DMSO stock to the PEG300 and mix thoroughly until the solution is clear.

-

Add a surfactant, such as Tween-80, to the mixture and mix again until clear.

-

Slowly add the final volume of aqueous buffer (e.g., cell culture medium, PBS, or ddH2O) to the mixture while gently vortexing. The slow addition is critical to prevent the compound from precipitating.

-

Crucially, this final working solution should be prepared fresh and used immediately for optimal results. [1]

Mps1 Signaling Pathway Overview

This compound targets the Mps1 kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). The diagram below illustrates the simplified logic of Mps1 function and its inhibition.

Caption: Simplified pathway of Mps1 inhibition by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. webapps.myriad.com [webapps.myriad.com]

- 5. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mcherrymrna.com [mcherrymrna.com]

How to mitigate off-target effects of MPI-0479605

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK). The following resources are designed to help mitigate potential off-target effects and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the dual-specificity protein kinase Mps1 (also known as TTK), with a reported IC50 of approximately 1.8 nM.[1][2][3] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[4][5] By inhibiting Mps1, this compound overrides the SAC, leading to premature anaphase entry, severe chromosome segregation errors, aneuploidy, and ultimately, cell death through mitotic catastrophe or apoptosis.[1][4][5]

Q2: How selective is this compound? What are its known off-targets?

A2: this compound is considered a highly selective inhibitor for Mps1. It has been reported to have over 40-fold selectivity for Mps1 compared to other kinases.[1] An early screen against a panel of 32 kinases identified moderate activity against JNK (IC50 = 110 nM) and FER (IC50 = 590 nM).[6] A broader screen against 120 kinases confirmed its high selectivity for Mps1.[4] While this high selectivity minimizes the likelihood of significant off-target effects at optimal concentrations, it is crucial to remain aware of potential off-target activities, especially at higher concentrations.

Q3: What are the general strategies to mitigate potential off-target effects of this compound?

A3: Even with a selective inhibitor, it is best practice to employ strategies to minimize and control for off-target effects. Key strategies include:

-